

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride chemical structure

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Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

CAS No.: 29850-85-9

Cat. No.: B1460470

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An In-depth Technical Guide to (R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride

This guide provides a comprehensive technical overview of **(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride**, a chiral amine of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, analytical validation, and applications, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

(R)-1-(4-Chlorophenyl)-N-methylethanamine is a secondary amine featuring a stereogenic center. Its structure, which combines a 4-chlorophenyl ring with a methylated aminoethyl side chain, makes it a valuable chiral building block. In the realm of medicinal chemistry and organic synthesis, such chiral amines are fundamental precursors for constructing complex, enantiomerically pure molecules. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for laboratory use.^{[1][2]} Its primary utility lies

in research and development as a versatile scaffold for synthesizing novel compounds with potential therapeutic applications, particularly in areas like neurological disorder research.[1]

Chemical Structure and Physicochemical Properties

The identity and physical nature of a compound are foundational to its application. The specific stereochemistry, denoted by the (R)-configuration at the C1 position of the ethylamine chain, is crucial for its intended use in stereoselective syntheses.

Caption: Chemical structure of (R)-1-(4-Chlorophenyl)-N-methylethanamine.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Source(s)
CAS Number	29850-85-9	[2][3]
Molecular Formula	C ₉ H ₁₃ Cl ₂ N (as HCl salt)	[1][2][3]
Molecular Weight	206.11 g/mol (as HCl salt)	[1][2][3]
169.65 g/mol (free base)	[1][4]	
Topological Polar Surface Area (TPSA)	12.03 Å ²	[3]
XLogP3-AA	2.3	[4]
Hydrogen Bond Donors	1	[3][4]
Hydrogen Bond Acceptors	1	[3][4]
Rotatable Bonds	2	[3][4]
SMILES	CNC.Cl	[2]

Synthesis and Enantioselective Control

The synthesis of chiral amines like **(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride** requires precise control over stereochemistry. The most common and

industrially scalable approaches involve either the asymmetric synthesis of the target enantiomer or the resolution of a racemic mixture.

Synthetic Pathway: Reductive Amination

A prevalent method for synthesizing the parent amine is through the reductive amination of 4-chlorobenzaldehyde with methylamine.^[1] This process involves two key steps:

- **Imine Formation:** 4-chlorobenzaldehyde reacts with methylamine to form an intermediate N-(4-chlorobenzylidene)methanamine. This reaction is typically reversible.
- **Reduction:** The C=N double bond of the imine is then reduced to a single bond to yield the secondary amine. A variety of reducing agents, such as sodium borohydride, can be employed for this transformation.^[1]

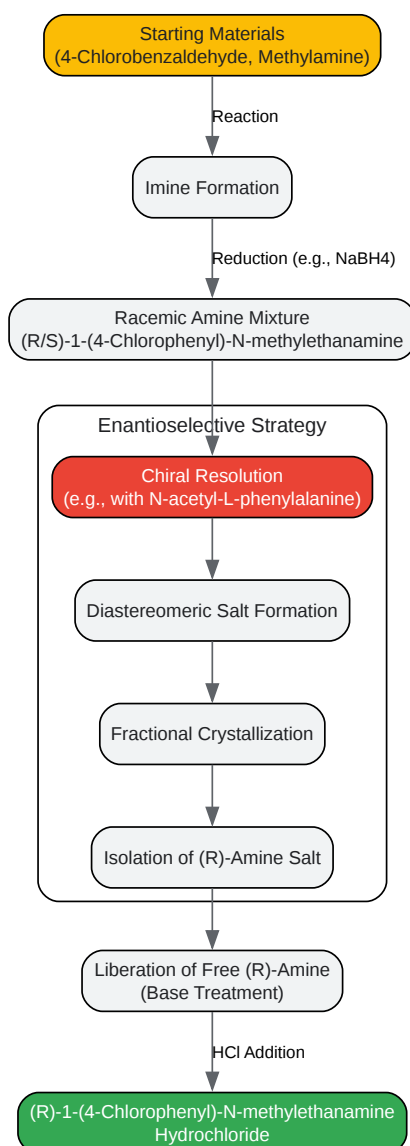
This standard procedure initially produces a racemic mixture (a 50:50 mixture of R and S enantiomers).

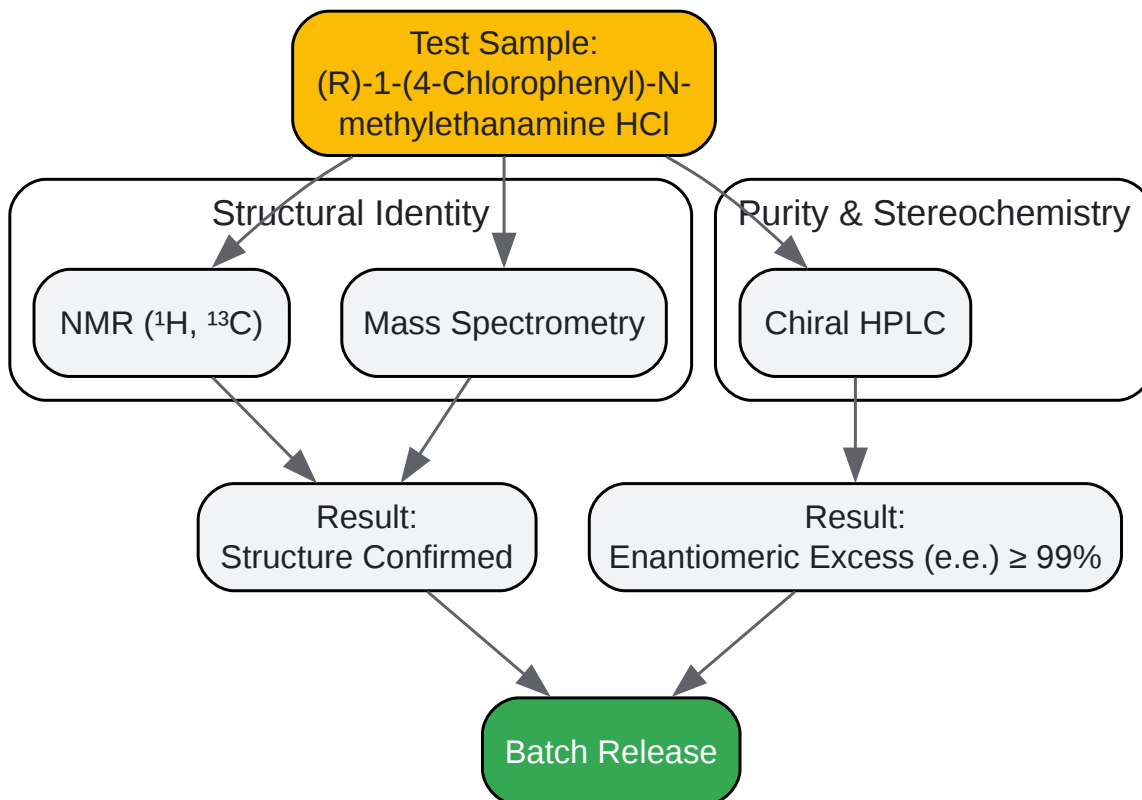
Achieving Enantiopurity

To isolate the desired (R)-enantiomer, two primary strategies are employed:

- **Asymmetric Synthesis:** This "gold standard" approach creates the desired stereocenter selectively. A common method is the asymmetric hydrogenation of the precursor imine using a chiral catalyst system. For example, a ruthenium catalyst complexed with a chiral ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), can stereoselectively add hydrogen across the imine double bond, yielding a high enantiomeric excess of the (R)-amine.^[5] The choice of catalyst, solvent, and reaction conditions (e.g., hydrogen pressure) is critical for maximizing both yield and enantioselectivity.^[5]
- **Chiral Resolution:** This classical method involves separating the enantiomers from a racemic mixture. The racemic amine is reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., N-acetyl-L-phenylalanine), to form a pair of diastereomeric salts.^[6] These salts possess different physical properties, most notably solubility. Through fractional crystallization, one diastereomeric salt can be selectively precipitated from the solution. The salt is then isolated, and the resolving agent is removed by treatment with a

base to liberate the enantiomerically pure (R)-amine.^[6] The final step involves reacting the purified free base with hydrochloric acid to produce the stable hydrochloride salt.





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